Ethyl 1-(2,4-dinitrophenyl)piperidine-4-carboxylate
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Overview
Description
Ethyl 1-(2,4-dinitrophenyl)piperidine-4-carboxylate is an organic compound that belongs to the class of piperidinecarboxylates. This compound is characterized by the presence of a piperidine ring substituted with an ethyl ester group and a 2,4-dinitrophenyl group. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-(2,4-dinitrophenyl)piperidine-4-carboxylate typically involves the reaction of piperidine with 2,4-dinitrophenyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then esterified with ethyl chloroformate to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(2,4-dinitrophenyl)piperidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the nitro groups, leading to the formation of amino derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Ammonia or primary amines in ethanol.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of amino derivatives.
Scientific Research Applications
Ethyl 1-(2,4-dinitrophenyl)piperidine-4-carboxylate is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Mechanism of Action
The mechanism of action of ethyl 1-(2,4-dinitrophenyl)piperidine-4-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to changes in cellular functions .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 1-(4-nitrophenyl)piperidine-4-carboxylate
- Ethyl 1-(2-amino-4-nitrophenyl)piperidine-4-carboxylate
- Ethyl 4-[(4-methylpyridin-2-yl)amino]piperidine-1-carboxylate
Uniqueness
Ethyl 1-(2,4-dinitrophenyl)piperidine-4-carboxylate is unique due to the presence of two nitro groups on the phenyl ring, which significantly enhances its reactivity and makes it a valuable intermediate in organic synthesis. Its distinct chemical structure also allows for specific interactions with biological targets, making it a useful compound in medicinal chemistry .
Properties
Molecular Formula |
C14H17N3O6 |
---|---|
Molecular Weight |
323.30 g/mol |
IUPAC Name |
ethyl 1-(2,4-dinitrophenyl)piperidine-4-carboxylate |
InChI |
InChI=1S/C14H17N3O6/c1-2-23-14(18)10-5-7-15(8-6-10)12-4-3-11(16(19)20)9-13(12)17(21)22/h3-4,9-10H,2,5-8H2,1H3 |
InChI Key |
XSHAMHZOSLMXSW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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